(3-Amino-4-((4-chlorophenyl)sulfonyl)-5-((2-fluorophenyl)amino)thiophen-2-yl)(phenyl)methanone
Description
This compound is a thiophene-based methanone derivative characterized by a 3-amino-substituted thiophene core. Key structural features include:
- A 2-fluorophenylamino substituent at position 5, introducing steric bulk and moderate electron-withdrawing character.
- A phenylmethanone group at position 2, which stabilizes the thiophene ring through conjugation and enhances lipophilicity.
Its synthesis likely involves sequential functionalization of the thiophene scaffold, as inferred from analogous procedures for triazole derivatives (e.g., α-halogenated ketone coupling reactions) .
Properties
IUPAC Name |
[3-amino-4-(4-chlorophenyl)sulfonyl-5-(2-fluoroanilino)thiophen-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O3S2/c24-15-10-12-16(13-11-15)32(29,30)22-19(26)21(20(28)14-6-2-1-3-7-14)31-23(22)27-18-9-5-4-8-17(18)25/h1-13,27H,26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQCPEHROYRBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-Amino-4-((4-chlorophenyl)sulfonyl)-5-((2-fluorophenyl)amino)thiophen-2-yl)(phenyl)methanone, also known by its IUPAC name, has garnered attention in recent years due to its potential biological activities. This article provides a detailed examination of its biological properties, including anticancer effects, antibacterial activity, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazole ring : Contributes to its biological activity.
- Chlorophenyl and fluorophenyl substituents : These groups are crucial for enhancing the compound's interaction with biological targets.
Molecular Formula
Molecular Weight
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The thiazole moiety is known for its role in cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A431 | 1.98 ± 1.22 |
| Jurkat | 1.61 ± 1.92 |
These findings suggest that the compound is more potent than some existing chemotherapeutics, making it a candidate for further development in cancer therapy .
Antibacterial Activity
The antibacterial properties of the compound have also been investigated. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Antibacterial Testing Results
A series of tests conducted using the agar diffusion method revealed the following:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results indicate that the compound possesses moderate antibacterial activity, which could be relevant in treating infections caused by resistant strains .
Interaction with Biological Targets
The biological activity of the compound is believed to stem from its ability to interact with specific proteins involved in cell proliferation and apoptosis. Molecular dynamics simulations suggest that:
- The thiazole ring forms hydrophobic interactions with target proteins.
- The presence of electron-withdrawing groups enhances binding affinity.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the phenyl ring can significantly alter biological activity. For example:
- Substitution Patterns : The introduction of halogen atoms can enhance potency.
- Functional Groups : The sulfonamide group plays a critical role in improving solubility and bioavailability.
Comparison with Similar Compounds
(a) [3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2-methylanilino)thiophen-2-yl]-phenylmethanone
- Structural Difference: Replacement of the 2-fluorophenylamino group with a 2-methylanilino group.
- Impact: Steric Effects: The methyl group increases steric hindrance but reduces electronegativity compared to fluorine. Bioactivity: Methyl groups may enhance metabolic stability but reduce hydrogen-bonding capacity. Source: This analog (CAS 866865-89-6) shares the sulfonyl and phenylmethanone motifs but exhibits distinct pharmacokinetic profiles .
(b) 2-Amino-5-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)methyl]-3-thienylmethanone
- Structural Difference : Incorporation of a piperazinylmethyl group at position 3.
- Impact :
- Solubility : The basic piperazine nitrogen improves aqueous solubility at physiological pH.
- Target Interaction : The flexible piperazine moiety may facilitate interactions with GPCRs or ion channels.
- Source : This compound (CAS 1394867-58-3) demonstrates enhanced CNS penetration compared to the target compound .
Thiazole-Based Analogs
(a) 4-Amino-2-(4-methoxyphenylamino)-1,3-thiazol-5-ylmethanone
- Structural Difference : Replacement of thiophene with thiazole and substitution with methoxyphenyl groups.
- Impact: Electronic Effects: Thiazole’s nitrogen atom increases polarity and hydrogen-bond donor capacity. Solubility: Methoxy groups enhance solubility but reduce membrane permeability. Source: This analog (CAS 727685-49-6) is reported to inhibit glycogen synthase kinase-3β (GSK-3β), suggesting divergent biological targets compared to sulfonyl-containing thiophenes .
(b) {4-Amino-2-(3-Chloroanilino)-1,3-Thiazol-5-YlMethanone}
- Structural Difference: 3-Chloroanilino and 4-fluorophenyl substituents.
- Impact: Electrostatic Potential: The chloro-fluoro combination creates a polarized aromatic system, enhancing dipole interactions. Bioactivity: This compound (BRQ ID) shows higher affinity for kinase targets due to its thiazole core .
Fused-Ring Analogs
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone
- Structural Difference: A fused cyclooctathienopyridine system replaces the thiophene ring.
- Metabolic Stability: The saturated cyclohexane moiety may reduce oxidative metabolism. Source: This compound (CAS 354119-19-0) exhibits prolonged half-life in pharmacokinetic studies compared to simpler thiophenes .
Comparative Data Tables
Table 1: Substituent Effects on Key Properties
| Compound | Substituent at Position 5 | Ring Type | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | 2-fluorophenylamino | Thiophene | ~480.9 (calc.) | High lipophilicity, moderate solubility |
| [10] (2-methylanilino analog) | 2-methylanilino | Thiophene | ~475.0 | Increased metabolic stability |
| [13] (thiazole analog) | 3-chloroanilino | Thiazole | ~357.8 | Enhanced kinase inhibition |
| [14] (fused-ring analog) | N/A | Fused | ~370.9 | Rigid structure, prolonged half-life |
Table 2: Computational and Crystallographic Insights
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can regioselectivity challenges be addressed?
The synthesis of this thiophene-based compound involves multi-step reactions, including sulfonylation, amination, and condensation. A critical step is the regioselective introduction of the sulfonyl and amino groups. For example, intermolecular condensation (e.g., using 4-chlorophenylsulfonyl chloride and 2-fluoroaniline derivatives) under controlled pH and temperature ensures proper functionalization . To mitigate regioselectivity issues, kinetic vs. thermodynamic control strategies (e.g., using polar aprotic solvents like DMF at 0–5°C) can optimize intermediate stability. Characterization via -NMR and LC-MS is essential to confirm regiochemical outcomes .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
Purity validation requires orthogonal analytical methods:
- HPLC : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) to detect impurities <0.1% .
- NMR spectroscopy : - and -NMR should confirm the absence of residual solvents and correct substitution patterns (e.g., sulfonyl proton absence at δ 3.5–4.0 ppm) .
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for the thiophene core and substituent orientations .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating this compound’s bioactivity, and how can data contradictions be resolved?
For bioactivity studies (e.g., kinase inhibition or antimicrobial screening):
- Dose-response curves : Use at least six concentrations (1 nM–100 µM) in triplicate to account for assay variability.
- Control compounds : Include positive controls (e.g., staurosporine for kinase assays) and solvent controls to normalize results .
If contradictory data arise (e.g., inconsistent IC values), reassess:
Q. How can computational modeling predict the compound’s interaction with biological targets, and what limitations exist?
Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on:
- Sulfonyl group : Hydrogen bonding with catalytic lysine residues.
- Fluorophenyl moiety : Hydrophobic interactions in binding pockets .
Limitations : - Force field accuracy : Poor parametrization of sulfur-containing groups may misrepresent binding energies. Cross-validate with QM/MM simulations .
- Solvent effects : Explicit solvent models (e.g., TIP3P) improve accuracy but increase computational cost .
Q. What strategies address solubility challenges in in vivo studies?
Poor aqueous solubility (common with sulfonyl and fluorophenyl groups) can be mitigated via:
- Prodrug design : Introduce phosphate esters or PEGylated derivatives to enhance bioavailability .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release. Characterize using DLS and TEM .
- Co-solvent systems : Use cyclodextrin complexes or ethanol/Cremophor EL mixtures (validate hemolytic toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
